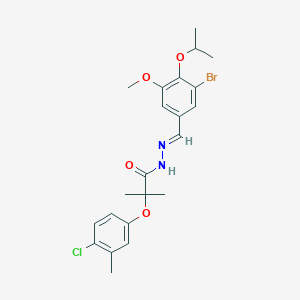![molecular formula C16H16N2O2S B5812369 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide, also known as NM-3, is a synthetic compound that has been extensively studied for its potential use in scientific research. NM-3 is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is not fully understood. However, it is believed that N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to have anti-inflammatory and antioxidant effects. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation of using N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is that it is a synthetic compound and may not accurately mimic the effects of natural compounds in the body.
Orientations Futures
There are several future directions for research involving N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide. One area of research is the development of more effective synthesis methods for N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide. Another area of research is the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in combination with other compounds for the treatment of cancer and other diseases. Additionally, the potential use of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide in the treatment of neurodegenerative diseases is an area of future research.
Méthodes De Synthèse
The synthesis of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide is a complex process that involves several steps. The first step is the synthesis of 2-hydroxy-4-methylbenzoic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 3-methylbenzamide to produce the final product, N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide.
Applications De Recherche Scientifique
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One area of research where N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has shown promise is in the study of cancer. N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-4-3-5-12(8-10)15(20)18-16(21)17-13-7-6-11(2)9-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJGQSWEWOSKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,4-dichlorobenzyl)thio]-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5812290.png)


![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)

![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)


![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)
![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
